2-amino-4-propyl-1,3-thiazole-5-carboxylate d'éthyle

Vue d'ensemble

Description

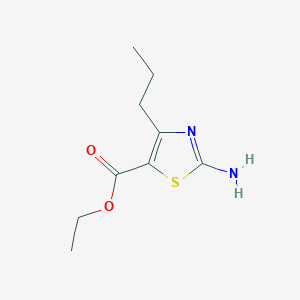

Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate is a heterocyclic compound containing both nitrogen and sulfur atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Applications De Recherche Scientifique

Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various diseases due to its biological activity.

Mécanisme D'action

Mode of Action:

EAPTC’s mode of action depends on its chemical structure and functional groups Without specific data, we can’t pinpoint exact interactions

- GABAergic Modulation : EAPTC could potentially modulate neurotransmitter systems. For instance, it might enhance the inhibitory function of gamma-aminobutyric acid (GABA) through GABA-A receptors, similar to how propofol acts . This modulation could lead to sedation, anesthesia, or other effects.

Analyse Biochimique

Biochemical Properties

These compounds have been found to interact with multiple receptors, which can be helpful in developing new useful derivatives .

Cellular Effects

Similar 2-aminothiazole-based compounds have shown significant potential towards various types of cells . For instance, some compounds have shown inhibitory activity against influenza A

Molecular Mechanism

Other 2-aminothiazole-based compounds have been found to bind with high affinity to multiple receptors . This binding can lead to various effects at the molecular level, including enzyme inhibition or activation, and changes in gene expression .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate typically involves the reaction of 2-aminothiazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to optimize production efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

Substitution: Nucleophilic substitution reactions can occur at the amino group or the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazole derivatives.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

Comparaison Avec Des Composés Similaires

Similar Compounds

Ethyl 2-amino-1,3-thiazole-4-carboxylate: Another thiazole derivative with similar structural features but different biological activities.

Ethyl 2-amino-4-phenyl-1,3-thiazole-5-carboxylate: Contains a phenyl group instead of a propyl group, leading to different chemical and biological properties.

Uniqueness

Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the propyl group can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.

Activité Biologique

Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate (CAS Number: 81569-37-1) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in cancer treatment and antiviral applications. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate exhibits several mechanisms of action relevant to its biological activity:

- Inhibition of Mitotic Kinesins : The compound has been shown to inhibit HSET (KIFC1), a kinesin crucial for centrosome clustering in cancer cells. This inhibition leads to the induction of multipolar mitotic spindles, causing aberrant cell division and subsequent cell death in centrosome-amplified cancer cells .

- Antiviral Activity : Thiazole derivatives have demonstrated antiviral properties, with structural modifications enhancing their efficacy against various viruses. Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate is hypothesized to share similar antiviral mechanisms due to its structural characteristics .

Structure-Activity Relationships (SAR)

The biological activity of ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate is influenced by its molecular structure. Key observations include:

- Substituent Effects : Variations in the alkyl chain length and functional groups on the thiazole ring significantly affect the compound's potency. For instance, extending the propyl chain has been associated with increased inhibitory activity against HSET .

- Hydrophobic Interactions : The presence of hydrophobic substituents enhances the compound's interaction with target proteins, improving its overall biological efficacy .

Case Studies and Research Findings

Several studies have investigated the biological activity of ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate and related compounds:

Table 1: Summary of Biological Activities

Notable Findings

- HSET Inhibition : In vitro assays indicated that ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate has an IC50 value of approximately 2.7 µM against HSET, with increased potency observed in the presence of lower ATP concentrations .

- Antiviral Potential : While specific EC50 values for ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate were not detailed in current literature, related thiazole compounds have shown significant antiviral activity against various pathogens .

Propriétés

IUPAC Name |

ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-3-5-6-7(8(12)13-4-2)14-9(10)11-6/h3-5H2,1-2H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTRJDESRRBKKDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SC(=N1)N)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.